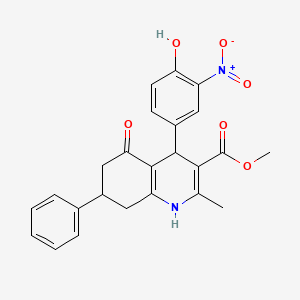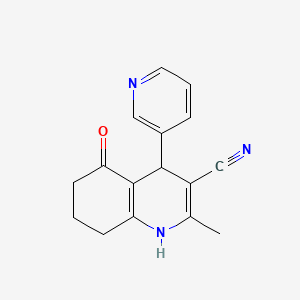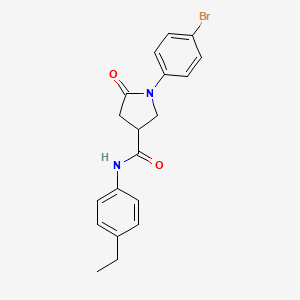![molecular formula C26H20BrNO2S B5153072 N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)
N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide, also known as BPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTM belongs to the class of benzamide derivatives and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide is not fully understood. However, it has been reported that N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. Additionally, N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has been reported to possess antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide is its high selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has also been shown to have low toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, the low solubility of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide in water can limit its use in in vivo studies.
Direcciones Futuras
Future research on N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide can focus on improving its solubility and bioavailability to enhance its therapeutic potential. Additionally, the mechanism of action of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide can be further elucidated to understand its effects on gene expression and epigenetic regulation. N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide can also be tested in combination with other anticancer agents to enhance its efficacy.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide involves several steps, including the reaction of 4-bromobenzonitrile with 4-phenoxythiophenol to form 4-[(4-phenoxyphenyl)thio]benzonitrile. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to yield N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-[(4-phenoxyphenyl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrNO2S/c27-21-10-12-22(13-11-21)28-26(29)20-8-6-19(7-9-20)18-31-25-16-14-24(15-17-25)30-23-4-2-1-3-5-23/h1-17H,18H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOOLBSEGYMSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)SCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)sulfanyl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)

![N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)
![3-chloro-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)

![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5153085.png)
![ethyl (4-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5153087.png)